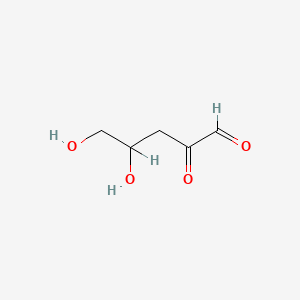

4-Methoxy-beta-nitrostyrene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Methoxy-β-nitrostyrene can be approached through various chemical reactions. For instance, the phase transfer catalytic synthesis under microwave irradiation has been reported, showing the effects of different factors such as microwave power, irradiation time, and the choice of phase transfer catalyst (PTC) agent on the synthesis efficiency (Nie Xi-du, 2004).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-β-nitrostyrene exhibits significant conjugation, with a push-pull effect through the styrene skeleton, enhancing the dipole moment and displaying a quinoidal character in the hexagonal ring. This conjugation results in specific bond lengths within the molecule, indicative of its planarity and molecular interactions (Lamine Hamdellou et al., 2006).

Chemical Reactions and Properties

4-Methoxy-β-nitrostyrene participates in various chemical reactions, including Michael additions and cycloadditions, showcasing its versatility as a reagent in organic synthesis. The compound has been utilized in reactions with 2-methoxyfuran to yield Michael adducts and isoxazoline N-oxides, demonstrating its reactivity and the influence of electron-withdrawing groups on its behavior (K. Itoh et al., 2009).

Wissenschaftliche Forschungsanwendungen

Precursors for Amphetamine-like Drugs

4-Methoxy-beta-nitrostyrene derivatives are important intermediates in the synthesis of illicit amphetamine-like drugs. Their conformational behavior is significantly influenced by pi-electron delocalization (Milhazes et al., 2004).

Antibacterial Agents

Beta-nitrostyrene derivatives, including 4-Methoxy-beta-nitrostyrene, have been studied for their antibacterial activity. These compounds displayed lower activity compared to their beta-methyl-beta-nitrostyrene analogues, particularly against Gram-positive bacteria (Milhazes et al., 2006).

Antineoplastic and Antimicrobial Activities

A series of beta-E-nitrostyrenes, including 4-Methoxy-beta-nitrostyrene, were synthesized to evaluate their potential antineoplastic, antitubulin, and antimicrobial activities. These compounds showed significant inhibition of human cancer cell lines and antimicrobial activity (Pettit et al., 2009).

Solid-State Chemistry

The solid-state photodimerisation of beta-nitrostyrenes, including 4-Methoxy-beta-nitrostyrene, leads to unique cyclobutanes. These reactions are influenced by crystal structure and molecular interactions (Pedireddi et al., 1992).

Clinical Chemistry Applications

4-Methoxy-beta-nitrostyrene has been used in the synthesis of substrates for the assay of arylesterase activity in serum, demonstrating its utility in biochemical analyses (Yuen et al., 1981).

Fluorescent Properties for Cell Imaging

4-Methoxystyrene substituted naphthalimide derivatives, related to 4-Methoxy-beta-nitrostyrene, have been studied for their unique fluorescent properties and potential applications in cell imaging (Lin et al., 2011).

Cardiovascular Effects

Trans-4-Methoxy-β-Nitrostyrene has been investigated for its vasorelaxant effects in spontaneously hypertensive rats, showing potential for cardiovascular applications (Alves-Santos et al., 2019).

Chromosomal Effects

4-Methoxy-beta-nitrostyrene and its analogues have been studied for their potential to induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes (Norppa, 1981).

Anionic Polymerization

4-Methoxy-beta-nitrostyrene has been involved in studies on anionic polymerization, highlighting its relevance in the field of polymer science (Carter et al., 1978).

Anti-Platelet and Cytotoxic Activities

Studies on β-nitrostyrene derivatives, including 4-Methoxy variants, have shown potent anti-platelet activities and cytotoxic effects against cancer cell lines (Hsieh et al., 2010).

Eigenschaften

IUPAC Name |

1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUXSHVQGBODD-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879773 | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-Methoxy-beta-nitrostyrene | |

CAS RN |

3179-10-0, 5576-97-6 | |

| Record name | 3179-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[[2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1199566.png)

![11-(3-methoxypropyl)-3-((tetrahydrofuran-2-yl)methyl)-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one](/img/structure/B1199568.png)

![6-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1199569.png)

![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)